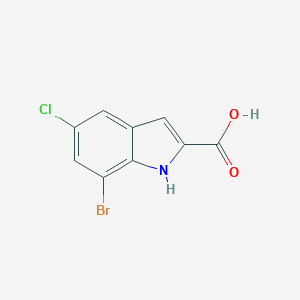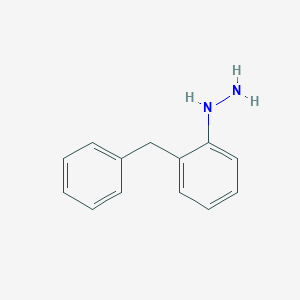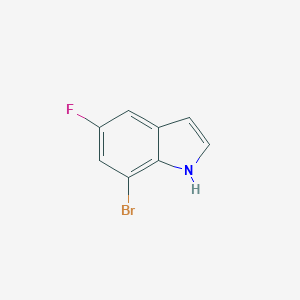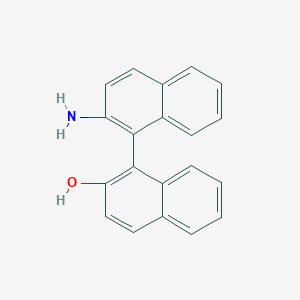
Dds-PGE1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dds-PGE1 is a synthetic analog of prostaglandin E1 that has been widely studied for its potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for various biomedical applications.
Scientific Research Applications
Dds-PGE1 has been studied extensively for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a promising candidate for the treatment of cardiovascular diseases, such as ischemic heart disease and peripheral arterial disease. Dds-PGE1 has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism of Action
Dds-PGE1 exerts its pharmacological effects by binding to and activating the prostaglandin E1 receptor (EP1). This receptor is expressed on various cell types, including vascular smooth muscle cells and platelets. Activation of EP1 leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the observed pharmacological effects of Dds-PGE1.
Biochemical and Physiological Effects:
Dds-PGE1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce leukocyte adhesion to endothelial cells, and induce vasodilation. These effects are mediated through the activation of the EP1 receptor and subsequent production of cAMP. Dds-PGE1 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of Dds-PGE1 is its water solubility, which makes it easy to work with in laboratory experiments. It is also relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of Dds-PGE1 is its relatively low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, the synthesis of Dds-PGE1 can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of Dds-PGE1. One area of interest is its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and peripheral arterial disease. Further studies are needed to determine the optimal dosing and delivery methods for these applications. Additionally, Dds-PGE1 may have potential as an anti-cancer agent, and further studies are needed to explore this possibility. Finally, the development of new synthetic analogs of Dds-PGE1 may lead to improved pharmacological properties and increased therapeutic potential.
In conclusion, Dds-PGE1 is a synthetic analog of prostaglandin E1 that has been studied extensively for its potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for various biomedical applications. Further studies are needed to determine its optimal dosing, delivery methods, and potential therapeutic uses.
Synthesis Methods
The synthesis of Dds-PGE1 involves the addition of a dodecyl succinic anhydride (DDSA) group to the hydroxyl group of prostaglandin E1. This reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a water-soluble prodrug that can be easily modified for various applications.
properties
CAS RN |
127760-15-0 |
|---|---|
Product Name |
Dds-PGE1 |
Molecular Formula |
C21H38O4Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
3-[3-[(1R,2R)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propyl-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C21H38O4Si/c1-4-5-6-8-18(22)12-10-17-11-13-20(23)19(17)9-7-15-26(2,3)16-14-21(24)25/h10,12,17-19,22H,4-9,11,13-16H2,1-3H3,(H,24,25)/b12-10+/t17-,18+,19+/m0/s1 |
InChI Key |
BOKZZVDUBAMYKD-XNJFDJPCSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCC[Si](C)(C)CCC(=O)O)O |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
synonyms |
11-deoxy-4,4-dimethyl-4-sila-PGE1 11-deoxy-4,4-dimethyl-4-silaprostaglandin E1 DDS-PGE1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)







![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

